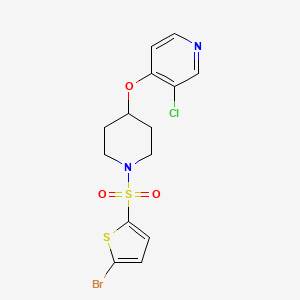

![molecular formula C24H17F2N3 B2828340 1-(2-ethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-49-6](/img/structure/B2828340.png)

1-(2-ethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

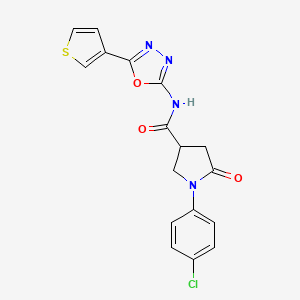

1-(2-ethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a pyrazoloquinoline core, which is a fused heterocyclic system, and is substituted with ethyl, phenyl, and difluoro groups, enhancing its chemical and biological properties.

Mechanism of Action

Target of Action

It is known that quinolines and quinolones, which share a similar structure with the compound , have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development for more than two centuries .

Mode of Action

Quinolines and quinolones generally work by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling . This could potentially be a mode of action for the compound , given its structural similarity to quinolines and quinolones.

Biochemical Pathways

Quinolines and quinolones are known to affect various biological reactions that range from oxidative deaminations to free-radical redox reactions .

Pharmacokinetics

Quinolones and fluoroquinolones are known for their broad-spectrum activity and excellent tissue penetration , which could potentially apply to this compound.

Result of Action

Quinolines and quinolones are known to have a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .

Action Environment

The success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This could potentially be relevant to the compound , given its structural similarity to quinolines and quinolones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: Starting with a suitable quinoline derivative, the pyrazole ring can be formed by reacting with phenylhydrazine under reflux conditions in the presence of a solvent like ethanol or acetic acid.

Introduction of Fluorine Atoms: The difluoro groups can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Ethyl and Phenyl Substitution: The ethyl and phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions, respectively, using appropriate alkylating and acylating agents in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

1-(2-ethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Potential use in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

1-phenyl-3-(2-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline: Lacks the difluoro groups, which may reduce its binding affinity and biological activity.

6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Lacks the ethyl group, which may affect its solubility and pharmacokinetic properties.

1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Lacks the difluoro groups, potentially reducing its potency.

Uniqueness

1-(2-ethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to the presence of both ethyl and difluoro substituents, which enhance its chemical stability, binding affinity, and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name |

1-(2-ethylphenyl)-6,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F2N3/c1-2-15-8-6-7-11-21(15)29-24-18-12-17(25)13-20(26)23(18)27-14-19(24)22(28-29)16-9-4-3-5-10-16/h3-14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHZGUQZWQGPAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2828258.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2828260.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)propanamide](/img/structure/B2828263.png)

![4-[(2-Ethyltriazol-4-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2828264.png)

![1-[1-(3-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2828266.png)

![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2828270.png)

![Isopropyl 5-(4-chlorophenyl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2828272.png)